1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one
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Overview
Description
1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidinone structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The indole ring is a common structural motif in many natural products and pharmaceuticals, contributing to the compound’s biological activity.
Preparation Methods
The synthesis of 1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the esterification of 2-(1H-indol-3-yl)acetic acid with ethanol in the presence of sulfuric acid to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate to yield 2-(1H-indol-3-yl)acetohydrazide . The subsequent steps involve the formation of the piperidine and imidazolidinone rings through cyclization reactions under specific conditions .
Chemical Reactions Analysis
1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields diketone derivatives, while reduction of the imidazolidinone ring produces amines.
Scientific Research Applications
1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets, while the imidazolidinone structure may contribute to its stability and bioavailability .
Comparison with Similar Compounds
Similar compounds to 1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one include other indole derivatives and piperidine-containing molecules. Some examples are:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid, which share the piperidine ring but have different functional groups and applications.
Imidazolidinone derivatives: Molecules such as 1,3-dimethylimidazolidin-2-one, which have similar imidazolidinone structure but lack the indole and piperidine rings.
The uniqueness of this compound lies in its combination of these three distinct structural motifs, which contribute to its diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
61220-41-5 |
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Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C18H22N4O2/c23-17(11-13-12-20-16-4-2-1-3-15(13)16)21-8-5-14(6-9-21)22-10-7-19-18(22)24/h1-4,12,14,20H,5-11H2,(H,19,24) |
InChI Key |
XHLQVZFCFRYDMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCNC2=O)C(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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